molecular formula C22H40N4 B3854332 1,4-bis(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)piperazine

1,4-bis(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)piperazine

Cat. No. B3854332
M. Wt: 360.6 g/mol
InChI Key: RZPLTVYMCOCISZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-bis(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)piperazine (BTTTPP) is a chemical compound that has been extensively studied for its potential use in various scientific research applications. BTTTPP is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Mechanism of Action

1,4-bis(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)piperazine is believed to exert its neuroprotective effects by inhibiting the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, 1,4-bis(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)piperazine can increase the levels of acetylcholine in the brain, which may help to improve cognitive function and prevent the loss of neurons that is associated with neurodegenerative diseases.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, 1,4-bis(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)piperazine has been shown to have a variety of other biochemical and physiological effects. For example, 1,4-bis(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)piperazine has been shown to have antioxidant properties, which may help to protect cells from damage caused by oxidative stress. 1,4-bis(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)piperazine has also been shown to have anti-inflammatory effects, which may help to reduce inflammation in the brain and other tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,4-bis(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)piperazine in laboratory experiments is its well-documented neuroprotective effects. 1,4-bis(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)piperazine has been extensively studied in animal models of neurodegenerative diseases, and its potential therapeutic benefits have been well-established. However, there are also some limitations to using 1,4-bis(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)piperazine in laboratory experiments. For example, 1,4-bis(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)piperazine is a relatively complex molecule, which can make it difficult to synthesize and purify. Additionally, the effects of 1,4-bis(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)piperazine may vary depending on the specific experimental conditions and the type of cells or tissues being studied.

Future Directions

There are several potential future directions for research on 1,4-bis(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)piperazine. One area of interest is the development of new synthetic methods for producing 1,4-bis(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)piperazine that are more efficient and cost-effective than current methods. Another area of interest is the further study of 1,4-bis(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)piperazine's neuroprotective effects in different animal models and in human clinical trials. Additionally, researchers may be interested in exploring the potential use of 1,4-bis(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)piperazine in other areas of medicine, such as the treatment of cancer or infectious diseases.

Scientific Research Applications

1,4-bis(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)piperazine has been studied for its potential use in a variety of scientific research applications, including as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1,4-bis(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)piperazine has been shown to have neuroprotective effects and may be able to prevent or slow the progression of these diseases.

properties

IUPAC Name

1,4-bis(2,2,6,6-tetramethyl-1,3-dihydropyridin-4-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40N4/c1-19(2)13-17(14-20(3,4)23-19)25-9-11-26(12-10-25)18-15-21(5,6)24-22(7,8)16-18/h13,15,23-24H,9-12,14,16H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPLTVYMCOCISZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(N1)(C)C)N2CCN(CC2)C3=CC(NC(C3)(C)C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(2,2,6,6-tetramethyl-1,3-dihydropyridin-4-yl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,4-bis(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)piperazine
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1,4-bis(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)piperazine
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1,4-bis(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)piperazine
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Reactant of Route 6
1,4-bis(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)piperazine

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